molecular formula C22H22N6O5S2 B1668871 Cefpirome CAS No. 84957-29-9

Cefpirome

Cat. No.: B1668871
CAS No.: 84957-29-9
M. Wt: 514.6 g/mol
InChI Key: DKOQGJHPHLTOJR-PUIFZAHNSA-N
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Description

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic. It is a semisynthetic, broad-spectrum antibiotic that inhibits bacterial cell wall synthesis. This compound sulfate is highly active against Gram-negative bacteria, including Pseudomonas aeruginosa, and Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefpirome sulfate is synthesized through a series of chemical reactions involving the formation of a β-lactam ring bound to a dihydrothiazine ring. The synthesis involves the use of various reagents and conditions to achieve the desired product. One method involves the use of microwave reactions at different power levels and durations, followed by mixing and filtering to obtain the final product .

Industrial Production Methods: The industrial production of this compound sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, and purification to obtain the final product with a purity of over 99.9% .

Chemical Reactions Analysis

Types of Reactions: Cefpirome sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and effectiveness as an antibiotic.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound sulfate include disodium hydrogen phosphate dihydrate, phosphoric acid, acetonitrile, and acetone. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major products formed from the reactions of this compound sulfate include its degradation products, which are pharmacologically inactive. These degradation products are formed under conditions such as acid, alkaline, photo, and oxidative stress .

Scientific Research Applications

Cefpirome sulfate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods such as HPLC and TLC. In biology and medicine, this compound sulfate is used to study bacterial resistance and the effectiveness of antibiotics. It is also used in the development of new antibiotics and in the treatment of various bacterial infections .

Mechanism of Action

Cefpirome sulfate exerts its effects by binding to penicillin-binding proteins (PBPs) involved in the final phase of peptidoglycan synthesis in bacterial cell walls. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Cefpirome sulfate is unique among cephalosporins due to its broad-spectrum activity and high effectiveness against both Gram-negative and Gram-positive bacteria. Similar compounds include other fourth-generation cephalosporins such as cefepime and cefquinome. These compounds share similar mechanisms of action but may differ in their spectrum of activity and pharmacokinetic properties .

List of Similar Compounds:
  • Cefepime
  • Cefquinome
  • Cefpiroma
  • Cefpiromum

Properties

CAS No.

84957-29-9

Molecular Formula

C22H22N6O5S2

Molecular Weight

514.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1

InChI Key

DKOQGJHPHLTOJR-PUIFZAHNSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

Appearance

Solid powder

84957-29-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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